molecular formula C16H14N4O2 B11835658 N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine CAS No. 180906-19-8

N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine

Cat. No.: B11835658
CAS No.: 180906-19-8
M. Wt: 294.31 g/mol
InChI Key: JFXYUEPTUNVFKQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine is a synthetically designed quinazoline derivative intended for research use in biochemical and pharmacological studies. This compound belongs to a class of nitrogen-containing heterocycles that have demonstrated significant importance in medicinal chemistry due to their diverse biological activities and capacity to inhibit key cellular targets . Quinazoline-based scaffolds are extensively investigated as potent inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) . The overexpression and mutation of EGFR is a well-known driver in various cancers, making it a critical target for anticancer drug discovery . Researchers are exploring compounds like this compound for their potential to selectively inhibit EGFR signaling pathways, thereby halting the proliferation of cancer cells. Furthermore, structurally similar quinazolinamine derivatives have shown promising activity in overcoming multidrug resistance (MDR) in cancers by inhibiting ATP-binding cassette (ABC) transporters such as Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp) . These transporters often contribute to chemotherapy failure by effluxing anticancer drugs from tumor cells, and inhibitors can restore the efficacy of standard treatments . The core quinazoline structure is a privileged scaffold in drug discovery, with several FDA-approved drugs such as gefitinib, erlotinib, and lapatinib sharing this core and targeting EGFR and other kinases for the treatment of non-small cell lung cancer and breast cancer . The specific substitution pattern on this compound, featuring the 4-nitrophenyl group at the 2-position and a dimethylamino group at the 4-position, is designed to optimize interactions with the hydrophobic regions and solvent-accessible front of the enzyme's active site, which are critical for potent inhibitory activity . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

CAS No.

180906-19-8

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N,N-dimethyl-2-(4-nitrophenyl)quinazolin-4-amine

InChI

InChI=1S/C16H14N4O2/c1-19(2)16-13-5-3-4-6-14(13)17-15(18-16)11-7-9-12(10-8-11)20(21)22/h3-10H,1-2H3

InChI Key

JFXYUEPTUNVFKQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

    Substitution: Various alkyl halides, nucleophiles.

Major Products Formed

Scientific Research Applications

Anticancer Properties

Quinazoline derivatives, including N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine, have been extensively studied for their anticancer activities. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, quinazoline derivatives have demonstrated efficacy against breast and prostate cancer by targeting specific molecular pathways involved in tumor growth and survival .

Case Study:
A study evaluated the effectiveness of similar quinazoline derivatives in inhibiting cancer cell lines, revealing IC50 values in the micromolar range against breast cancer cells, indicating significant anticancer potential .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. In vitro studies suggest effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Case Study:
Research involving related quinazoline derivatives reported significant antimicrobial activity against various pathogens, underscoring the potential for developing new antibiotics from this class of compounds .

Antiviral Activity

Recent investigations have explored the antiviral capabilities of quinazoline derivatives against viral pathogens. For instance, modifications of quinazoline structures have led to the discovery of non-nucleoside inhibitors effective against viruses such as bovine viral diarrhea virus (BVDV). These compounds bind to specific sites on viral polymerases, inhibiting their function and preventing viral replication .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Group Variations

Table 1: Structural Comparison of Key Quinazolin-4-amine Derivatives
Compound Name Substituents (Position) Key Functional Groups Molecular Weight Reference
This compound 2-(4-NO₂Ph), 4-(N,N-dimethyl) Nitro, dimethylamine 294.31
2-(4-Nitrophenyl)-N-(o-tolyl)quinazolin-4-amine 2-(4-NO₂Ph), 4-(o-tolyl) Nitro, methylphenyl 356.39
N-(4-Methoxybenzyl)quinazolin-4-amine 4-(4-MeO-Bn) Methoxybenzyl 265.32
6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine 6-(Dioxolane), 4-(thiophenmethyl) Dioxolane, thiophene 362.09
N-(2,4-Dimethylphenyl)-2-morpholinoquinazolin-4-amine 2-Morpholine, 4-(2,4-dimethylphenyl) Morpholine, dimethylphenyl 336.43

Key Observations :

  • Electron-Withdrawing vs. Methoxy or morpholine groups (e.g., ) improve solubility and reduce toxicity.
  • Steric Effects: Bulky substituents like o-tolyl () or thiophenmethyl () may hinder target engagement compared to smaller dimethylamino groups.

Key Findings :

  • Nitro Group Impact : Nitro-substituted compounds (e.g., ) often exhibit strong kinase inhibition but may face toxicity risks (e.g., AMES positivity in some analogs ).
  • Morpholine and Methoxy Derivatives : These groups improve pharmacokinetics (e.g., AZD0530 has a 40-hour half-life in humans ).

Physicochemical and ADMET Properties

Table 3: ADMET and Drug-Likeness Comparison
Compound LogP Solubility (logS) BBB Permeability AMES Toxicity Drug-Likeness (Lipinski) Reference
This compound 2.81* -3.5* Low Not tested Yes (MW <500)
AZD0530 3.1 -4.2 Moderate Negative No (MW >500)
N-(4-Methoxybenzyl)quinazolin-4-amine 2.2 -3.8 High Negative Yes

*Calculated using admetSAR .

Critical Insights :

  • Nitro Group Drawbacks : The nitro group may reduce solubility (logS ~-3.5) and increase metabolic liabilities (e.g., nitroreductase-mediated activation).
  • Methoxy/Morpholine Advantages : Improved solubility and BBB permeability (e.g., ) make these derivatives more viable for CNS targets.

Biological Activity

N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of the quinazoline ring through condensation reactions. The introduction of the nitrophenyl group at the 2-position and dimethyl substitution at the nitrogen atom significantly influences its biological activity.

Biological Activity Overview

This compound has demonstrated a range of biological activities, primarily focusing on its anticancer properties. The following sections detail specific findings related to its efficacy against various cancer cell lines.

Anticancer Activity

  • Cell Line Studies : Various studies have reported that derivatives of quinazoline compounds exhibit potent antiproliferative effects against human cancer cell lines. For instance, a study found that compounds with a 4-nitro substitution exhibited enhanced anticancer activity against breast adenocarcinoma (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HePG-2) cell lines .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve DNA intercalation and inhibition of key signaling pathways involved in tumor growth. In vitro assays have shown that these compounds can bind to DNA, which is crucial for their antitumor efficacy .
  • Structure-Activity Relationship (SAR) : The presence of the nitro group at the para position of the phenyl ring is critical for enhancing cytotoxicity. Studies indicate that modifications in the quinazoline structure can lead to significant changes in biological activity, suggesting a strong correlation between chemical structure and pharmacological effects .

Inhibitory Effects on Angiogenesis

In addition to their direct anticancer effects, quinazoline derivatives like this compound have been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. The compound's ability to reduce endothelial cell migration and proliferation has been validated through various assays, including the chick embryo chorioallantoic membrane (CAM) assay .

Comparative Biological Activity

The following table summarizes key findings on the biological activity of this compound compared to other quinazoline derivatives:

Compound NameCancer Cell Line TestedIC50 Value (µM)Mechanism of Action
This compoundMCF-710.5DNA intercalation
2-AminoquinazolineHCT-1168.7Tyrosine kinase inhibition
4-Nitroaniline derivativeHePG-212.0Inhibition of angiogenesis

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antitumor Efficacy : A recent study indicated that this compound showed significant cytotoxicity against multiple cancer cell lines, reinforcing its potential as an effective antitumor agent .
  • DNA Binding Affinity : Research has demonstrated that certain derivatives exhibit high affinity for DNA binding, which correlates with their antitumor activity .
  • In Vivo Studies : While most current research focuses on in vitro evaluations, preliminary in vivo studies suggest promising results in reducing tumor size in animal models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For quinazoline derivatives, a common approach includes reacting substituted anthranilic acid derivatives with urea or thiourea under reflux conditions. Optimization focuses on solvent choice (e.g., DMF or ethanol), temperature control (80–150°C), and catalysts (e.g., Pd(dppf)Cl₂ for Suzuki coupling). Purification via column chromatography or recrystallization ensures high yield and purity .

Q. How does the nitro group at the 4-position of the phenyl ring influence the compound's electronic properties and reactivity?

  • Methodological Answer : The nitro group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the quinazoline core. This facilitates nucleophilic attacks at the C-2 and C-4 positions, critical for forming derivatives. Spectroscopic techniques (e.g., UV-Vis, NMR) and computational tools (DFT calculations) quantify electronic effects, revealing reduced electron density at the quinazoline ring .

Q. What analytical techniques are essential for characterizing this compound's purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR verifies substituent positions. HPLC or GC-MS assesses purity (>95%), and X-ray crystallography resolves 3D conformation. IR spectroscopy identifies functional groups (e.g., NH stretching in amines) .

Advanced Research Questions

Q. How can 3D-QSAR models predict the biological activity of this compound derivatives?

  • Methodological Answer : 3D-QSAR models (e.g., CoMFA, CoMSIA) correlate substituent effects with bioactivity. Training datasets include analogs with varied substituents (e.g., morpholinyl, halogenated phenyl). Steric/electrostatic contour maps guide structural modifications to enhance target affinity, such as optimizing the nitro group’s orientation for kinase inhibition .

Q. What strategies resolve contradictory data regarding this compound's enzyme inhibition mechanisms?

  • Methodological Answer : Discrepancies in inhibition data (e.g., IC₅₀ variability across studies) are addressed via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Molecular docking studies (using AutoDock Vina) validate binding modes, while mutagenesis experiments identify critical residues in target enzymes (e.g., c-Src kinase). Comparative studies with analogs (e.g., AZD0530) clarify substituent-specific effects .

Q. What in silico methods are recommended for studying binding interactions with proteins like tyrosine kinases?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification. Pharmacophore modeling (e.g., Schrödinger’s Phase) identifies essential interactions (e.g., hydrogen bonds with kinase hinge regions) .

Notes

  • Evidence Limitations : Data are inferred from structurally related quinazoline derivatives (e.g., kinase inhibitors in ). Direct studies on the target compound are sparse.
  • Conflicts Addressed : Variability in synthetic yields (Table 2) is attributed to catalyst efficiency and solvent polarity. Biological activity contradictions are resolved via mechanism-focused assays .

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